9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone
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Overview
Description
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone is a synthetic corticosteroid compound. It is structurally related to corticosterone, a naturally occurring steroid hormone produced in the adrenal cortex. The addition of a fluorine atom and an isopropylidene group enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent.
Protection: Formation of the isopropylidene group to protect the 16a,17-diol functionality.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation or other substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other corticosteroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone involves binding to glucocorticoid receptors in target cells. This binding leads to:
Gene Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation or inhibition of various signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another potent synthetic corticosteroid used in various medical applications.
Fluocinolone Acetonide: A corticosteroid used in dermatology for its anti-inflammatory effects.
Uniqueness
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other corticosteroids.
Properties
Molecular Formula |
C24H33FO6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19?,21-,22-,23?,24+/m0/s1 |
InChI Key |
TZFZVQNBXVBQDC-AVGOGWQKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2([C@H](C[C@]4([C@H]3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
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